(R)-4-methoxy-2-[(methoxycarbonyl)amino]Benzenebutanoic acid
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Overview
Description
®-alpha-(Methoxycarbonylamino)-4-methoxybenzenebutanoic acid is a compound of interest in various fields of chemistry and biology This compound is characterized by its unique structure, which includes a methoxycarbonylamino group and a methoxybenzene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-alpha-(Methoxycarbonylamino)-4-methoxybenzenebutanoic acid typically involves the protection of amino groups and the activation of carboxyl groups. One common method is the use of fluorenylmethoxycarbonyl (Fmoc) protection for the amino group, followed by coupling reactions to introduce the methoxybenzene moiety . The reaction conditions often involve the use of organic solvents such as dimethylformamide (DMF) and coupling reagents like benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP).
Industrial Production Methods
Industrial production of this compound may involve large-scale solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient and rapid assembly of the desired product. The use of automated synthesizers and optimized reaction conditions can significantly enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
®-alpha-(Methoxycarbonylamino)-4-methoxybenzenebutanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, ®-alpha-(Methoxycarbonylamino)-4-methoxybenzenebutanoic acid is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may interact with specific enzymes or receptors, leading to various biological effects .
Medicine
In medicine, ®-alpha-(Methoxycarbonylamino)-4-methoxybenzenebutanoic acid is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and other fine chemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes .
Mechanism of Action
The mechanism of action of ®-alpha-(Methoxycarbonylamino)-4-methoxybenzenebutanoic acid involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(Fluoren-9-ylmethoxy)carbonyl (Fmoc) amino acids: These compounds share the Fmoc protection group and are used in peptide synthesis.
N-(Fluorenyl-9-methoxycarbonyl) amino acids: These compounds are known for their anti-inflammatory properties and different mechanisms of action.
Uniqueness
®-alpha-(Methoxycarbonylamino)-4-methoxybenzenebutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its versatility in synthetic applications and potential biological activities make it a compound of significant interest in various research fields.
Properties
Molecular Formula |
C13H17NO5 |
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Molecular Weight |
267.28 g/mol |
IUPAC Name |
(2R)-2-(methoxycarbonylamino)-4-(4-methoxyphenyl)butanoic acid |
InChI |
InChI=1S/C13H17NO5/c1-18-10-6-3-9(4-7-10)5-8-11(12(15)16)14-13(17)19-2/h3-4,6-7,11H,5,8H2,1-2H3,(H,14,17)(H,15,16)/t11-/m1/s1 |
InChI Key |
NFDQIRISWSKWEY-LLVKDONJSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)CC[C@H](C(=O)O)NC(=O)OC |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(C(=O)O)NC(=O)OC |
Origin of Product |
United States |
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